
Troriluzole
Übersicht
Beschreibung
- Es hat sich als vielversprechend bei der Behandlung von Spinocerebellarer Ataxie Typ 3 (SCA3) , Obsessiv-Kompulsiven Störung (OCD) und Glioblastom erwiesen.
- This compound ist eine Prodrug-Formulierung des etablierten Medikaments Riluzole .
Troriluzole: or ) ist ein experimentelles Medikament, das für verschiedene Erkrankungen untersucht wird.
Herstellungsmethoden
- This compound wird über spezielle Routen synthetisiert, aber detaillierte Syntheseverfahren sind nicht allgemein verfügbar.
- Industrielle Produktionsmethoden bleiben proprietär, was das öffentliche Wissen begrenzt.
Vorbereitungsmethoden
- Troriluzole is synthesized through specific routes, but detailed synthetic procedures are not widely available.
- Industrial production methods remain proprietary, limiting public knowledge.
Analyse Chemischer Reaktionen
Prodrug Conversion to Riluzole
Troriluzole undergoes rapid hydrolysis in systemic circulation to release the active metabolite riluzole (C₈H₅F₃N₂OS). This reaction is mediated by plasma esterases, bypassing hepatic first-pass metabolism .
Key Reaction:
Table 1: Conversion Efficiency of this compound to Riluzole in Mice
Sex | Treatment Arm | This compound (ng/mL) | Riluzole (ng/mL) | Conversion Rate (%) |
---|---|---|---|---|
Male | This compound | 0.28 ± 0.28 | 29.07 ± 7.33 | ~99.0 |
Male | This compound + Anti-PD-1 | 0.38 ± 0.23 | 24.77 ± 1.90 | ~98.5 |
Female | This compound | 1.66 ± 1.66 | 26.70 ± 6.82 | ~94.2 |
Female | This compound + Anti-PD-1 | 0.18 ± 0.18 | 15.47 ± 3.80 | ~98.8 |
-
Conversion rates exceed 90% within 2 hours post-dosing in humans .
-
Female mice showed reduced riluzole levels at later timepoints (e.g., 14.20 ng/mL at 18 weeks vs. 19.63 ng/mL in males), suggesting sex-dependent pharmacokinetics .
Synthetic Pathways
This compound is synthesized as a tripartite prodrug, incorporating a glycine spacer and a methyl carbamate group to enhance stability and bioavailability .
Key Structural Features:
-
Core Structure : 6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine derivative.
-
Modifications :
Stability and Degradation
-
Plasma Stability : Rapid cleavage occurs in blood (t₁/₂ < 2 hours) .
-
pH Sensitivity : Stable in gastric pH but hydrolyzes rapidly at physiological pH (7.4) .
-
Food Effect : Unlike riluzole, this compound shows no food-dependent absorption variability due to its prodrug design .
Metabolic Interactions
While this compound itself is not hepatically metabolized, riluzole undergoes CYP1A2-mediated oxidation to form N-hydroxyriluzole and sulfonic acid derivatives .
Table 2: Metabolic Pathways of Riluzole
Enzyme | Reaction Type | Metabolite | Clinical Impact |
---|---|---|---|
CYP1A2 | Oxidation | N-Hydroxyriluzole | Inactive, renally excreted |
UGT1A1/1A9 | Glucuronidation | Riluzole-glucuronide | Biliary excretion |
Sulfotransferases | Sulfation | Riluzole-sulfate | Minor pathway (<5%) |
Glutamate Modulation Mechanism
Though not a direct chemical reaction, this compound's therapeutic effect relies on enhancing glutamate uptake via excitatory amino acid transporters (EAATs). This involves:
-
Upregulation of EAAT1/2 : Increased expression on glial cells .
-
Synaptic Clearance : Reduces extracellular glutamate by 30–50% in tumor microenvironments (TME) .
Experimental Data on Reaction Byproducts
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
Recent studies have demonstrated that troriluzole significantly slows disease progression in patients with SCA. Key findings include:
- Pivotal Study Results : In a pivotal study involving 63 patients over three years, those treated with 200 mg of this compound once daily exhibited a 50-70% reduction in disease progression , translating to a delay of 1.5 to 2.2 years compared to untreated patients .
- Functional Improvements : The treatment showed statistically significant improvements on the modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) at one, two, and three years, indicating sustained benefits across multiple endpoints .
Mechanisms of Improvement
The efficacy of this compound in SCA patients can be attributed to its ability to enhance motor function and reduce symptoms associated with ataxia:
- Gait Analysis : A phase 3 trial utilized video-based kinematic analysis to assess gait quality. Results indicated significant improvements in gait stability among individuals treated with this compound compared to placebo .
- Safety Profile : this compound has demonstrated a favorable hepatic safety profile, bypassing first-pass metabolism and reducing liver burden compared to other treatments like riluzole .
Potential Applications Beyond Spinocerebellar Ataxia
This compound's mechanism suggests potential applications in other neurological disorders characterized by glutamate dysregulation:
Alzheimer's Disease
Recent studies indicate that this compound may target early-stage alterations associated with Alzheimer's disease. In animal models, it reduced harmful glutamate levels and improved memory and learning capabilities . This suggests a promising avenue for further research into its efficacy in Alzheimer's treatment.
Glioblastoma
This compound is also being investigated as a treatment for recurrent glioblastoma. Early clinical trials are exploring its potential effectiveness in this aggressive form of brain cancer .
Summary of Clinical Findings
Application | Study Type | Key Findings |
---|---|---|
Spinocerebellar Ataxia | Phase 3 Clinical Trial | 50-70% slowing of disease progression; significant f-SARA improvements |
Alzheimer's Disease | Preclinical Studies | Reduced glutamate levels; improved cognitive function in animal models |
Glioblastoma | Ongoing Clinical Trials | Investigating safety and efficacy as a treatment option |
Wirkmechanismus
- Troriluzole acts by reducing synaptic glutamate levels.
- It enhances the expression and function of excitatory amino acid transporters (e.g., EAAT2 ) in glial cells.
- Glial cells play a crucial role in clearing synaptic glutamate, contributing to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Troriluzole liegt in seiner Prodrug-Natur und dem Potenzial für eine einmal tägliche Dosierung.
- Zu ähnlichen Verbindungen gehören Riluzole (seine aktive Form) und andere glutamaterge Modulatoren.
Biologische Aktivität
Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.
This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.
Clinical Efficacy
This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.
Spinocerebellar Ataxia (SCA)
A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .
Alzheimer’s Disease (AD)
In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .
Summary of Research Findings
Case Study: Efficacy in SCA
In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .
Case Study: Investigating AD
While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .
Future Directions
This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .
Eigenschaften
CAS-Nummer |
1926203-09-9 |
---|---|
Molekularformel |
C15H16F3N5O4S |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25) |
InChI-Schlüssel |
YBZSGIWIPOUSHY-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
Kanonische SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BHV-4157; troriluzole. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.